molecular formula C14H23NO3 B601877 (R)-O-Demethylmetoprolol CAS No. 131564-70-0

(R)-O-Demethylmetoprolol

Katalognummer: B601877
CAS-Nummer: 131564-70-0
Molekulargewicht: 253.342
InChI-Schlüssel: CUKXSBOAIJILRY-CYBMUJFWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-O-Demethylmetoprolol is a chiral derivative of metoprolol, a beta-adrenergic receptor blocker commonly used in the treatment of cardiovascular diseases such as hypertension and angina pectoris. The compound is characterized by the presence of a methoxy group attached to the aromatic ring, which is demethylated in ®-O-Demethylmetoprolol. This structural modification can influence the pharmacological properties and metabolic pathways of the compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-O-Demethylmetoprolol typically involves the demethylation of metoprolol. One common method is the use of boron tribromide (BBr3) as a demethylating agent. The reaction is carried out under anhydrous conditions, typically in a solvent such as dichloromethane, at low temperatures to prevent side reactions. The reaction proceeds as follows:

  • Dissolve metoprolol in dichloromethane.
  • Add boron tribromide dropwise while maintaining the temperature below 0°C.
  • Stir the reaction mixture for several hours.
  • Quench the reaction with water and extract the product using an organic solvent.
  • Purify the product by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of ®-O-Demethylmetoprolol may involve more scalable and cost-effective methods. One approach is the use of enzymatic demethylation, where specific enzymes are employed to selectively remove the methyl group from metoprolol. This method offers advantages such as mild reaction conditions, high selectivity, and reduced environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

®-O-Demethylmetoprolol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the aromatic ring or the side chain.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used in substitution reactions.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Alcohols or other reduced forms.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Pharmacokinetic Modeling

One significant application of (R)-O-Demethylmetoprolol is in the development of physiologically based pharmacokinetic (PBPK) models. These models are crucial for predicting the behavior of drugs in different populations based on genetic variations, particularly involving the cytochrome P450 2D6 (CYP2D6) enzyme, which is responsible for the metabolism of many drugs, including metoprolol and its metabolites.

Case Study: PBPK Model Development

A study focused on creating a PBPK model for metoprolol and its enantiomers demonstrated that the model could accurately predict plasma concentration-time profiles across diverse CYP2D6 activity scores. The model's predictions were validated against observed data from clinical studies, showing that it can effectively guide dose adaptations for individuals with different CYP2D6 genotypes. This application highlights the importance of this compound in understanding drug metabolism and optimizing therapeutic regimens for personalized medicine .

Therapeutic Efficacy

This compound has been studied for its efficacy in managing cardiovascular conditions. As a beta-blocker metabolite, it retains some pharmacological activity that can contribute to the overall therapeutic effects observed with metoprolol.

Clinical Implications

Research indicates that the pharmacological effects of metoprolol are influenced by its metabolites, including this compound. Studies have shown that this metabolite may play a role in enhancing the antihypertensive effects of metoprolol while potentially reducing adverse effects associated with higher doses of the parent compound .

Environmental Monitoring

Beyond its clinical applications, this compound is also relevant in environmental science, particularly concerning pharmaceutical contamination in water sources. Its detection and quantification in wastewater have been studied to assess the environmental impact of pharmaceutical residues.

Analytical Techniques

Recent advancements in analytical chemistry have enabled sensitive detection methods for this compound in complex matrices such as hospital wastewater and human biological samples. Techniques like dispersive solid-phase microextraction have shown promising results in determining trace levels of this compound, thus facilitating environmental monitoring and risk assessment related to pharmaceutical pollutants .

Research Findings Summary Table

Application AreaDescriptionKey Findings
Pharmacokinetic ModelingDevelopment of PBPK models for predicting drug behavior based on CYP2D6 activity scoresAccurate predictions aiding personalized medicine
Therapeutic EfficacyEvaluation of this compound's role in enhancing antihypertensive effectsContributes to efficacy while minimizing side effects
Environmental MonitoringDetection methods for pharmaceutical residues in wastewaterSensitive methods developed for trace detection

Wirkmechanismus

The mechanism of action of ®-O-Demethylmetoprolol involves its interaction with beta-adrenergic receptors. By binding to these receptors, the compound inhibits the action of endogenous catecholamines such as adrenaline and noradrenaline. This leads to a decrease in heart rate, cardiac output, and blood pressure. The molecular targets include beta-1 and beta-2 adrenergic receptors, and the pathways involved are related to the inhibition of cyclic adenosine monophosphate (cAMP) production and subsequent downstream signaling events.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Metoprolol: The parent compound from which ®-O-Demethylmetoprolol is derived.

    Atenolol: Another beta-blocker with a similar mechanism of action but different pharmacokinetic properties.

    Propranolol: A non-selective beta-blocker with broader applications in treating cardiovascular diseases.

Uniqueness

®-O-Demethylmetoprolol is unique due to its specific structural modification, which can influence its pharmacological properties and metabolic pathways. The demethylation of the methoxy group can alter the compound’s affinity for beta-adrenergic receptors and its metabolic stability, potentially leading to differences in therapeutic efficacy and side effect profiles compared to other beta-blockers.

Biologische Aktivität

(R)-O-Demethylmetoprolol, a metabolite of the widely used beta-blocker metoprolol, has garnered attention for its pharmacological properties and biological activity. Understanding the biological activity of this compound is crucial for elucidating its role in therapeutic applications, particularly in cardiovascular health.

Overview of Metoprolol and Its Metabolites

Metoprolol is primarily used to manage hypertension and heart-related conditions. It is metabolized mainly by the cytochrome P450 enzyme CYP2D6, which converts it into several metabolites, including α-hydroxymetoprolol and O-demethylmetoprolol. The latter has been shown to possess distinct biological activities that contribute to the overall pharmacological profile of metoprolol.

Pharmacokinetics and Metabolism

The pharmacokinetics of this compound is influenced by genetic polymorphisms in CYP2D6, which affect the metabolism of metoprolol. Approximately 80% of metoprolol is metabolized via this pathway, leading to variable levels of this compound in different individuals. Studies indicate that poor metabolizers exhibit significantly higher plasma concentrations of metoprolol and its metabolites compared to normal metabolizers .

Biological Activity

Cardiovascular Effects :
this compound exhibits β-blocking activity, although it is less potent than metoprolol itself. Research suggests that it may contribute to the overall antihypertensive effect of metoprolol through its action on β-adrenergic receptors .

Toxicity Profile :
While metoprolol and its primary metabolites are generally well-tolerated, this compound has been noted for potential acute toxicity in certain contexts. Toxicity assessments indicate that while α-hydroxymetoprolol lacks available toxicity data, this compound has shown signs of acute toxicity in animal models .

Case Studies and Clinical Findings

  • Case Study: Interaction with Other Medications :
    A notable case study examined the interaction between metoprolol and bupropion, highlighting how this compound may influence the pharmacokinetics of both drugs due to shared metabolic pathways. This interaction underscores the importance of monitoring patients on multiple medications that utilize CYP2D6 for metabolism .
  • Clinical Observations :
    Clinical studies have demonstrated that patients treated with metoprolol show variations in urinary levels of gut microbiota-dependent metabolites, including those derived from this compound. This suggests a complex interplay between drug metabolism and gut microbiota, potentially impacting treatment outcomes .

Data Table: Comparison of Metabolites

MetaboliteSourceActivityToxicity Risk
MetoprololPrimary drugHigh β-blocking activityLow
α-HydroxymetoprololCYP2D6Moderate β-blockingUnknown
This compoundCYP2D6Lower β-blockingAcute toxicity noted

Eigenschaften

IUPAC Name

(2R)-1-[4-(2-hydroxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO3/c1-11(2)15-9-13(17)10-18-14-5-3-12(4-6-14)7-8-16/h3-6,11,13,15-17H,7-10H2,1-2H3/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUKXSBOAIJILRY-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)CCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)NC[C@H](COC1=CC=C(C=C1)CCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131564-70-0
Record name O-Demethylmetoprolol, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131564700
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O-DEMETHYLMETOPROLOL, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6A1LL8OI12
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-O-Demethylmetoprolol
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
(R)-O-Demethylmetoprolol
Reactant of Route 3
(R)-O-Demethylmetoprolol
Reactant of Route 4
Reactant of Route 4
(R)-O-Demethylmetoprolol
Reactant of Route 5
Reactant of Route 5
(R)-O-Demethylmetoprolol
Reactant of Route 6
Reactant of Route 6
(R)-O-Demethylmetoprolol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.